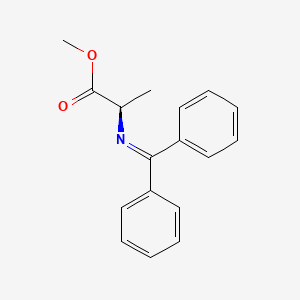

methyl N-(diphenylmethylene)-D-alaninate

Description

Methyl N-(diphenylmethylene)-D-alaninate (CAS: 195600-97-6) is a chiral, N-protected amino acid ester with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.322 g/mol . Its structure comprises a diphenylmethylene group acting as a protective imine, a methyl ester, and a D-alanine backbone. This compound is widely utilized in asymmetric synthesis, particularly in alkylation and radiopharmaceutical applications. For instance, it serves as a precursor in the synthesis of carbon-11-labeled amino acids like [3-¹¹C]AIB (2-amino[3-¹¹C]isobutyric acid), a positron emission tomography (PET) tracer, via reaction with iodo[¹¹C]methane and tetrabutylammonium fluoride .

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

methyl (2R)-2-(benzhydrylideneamino)propanoate |

InChI |

InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m1/s1 |

InChI Key |

JRWHHNOBMTWAPR-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Method

The traditional approach involves direct condensation of D-alanine methyl ester with benzophenone imine.

Procedure :

- Reactants : D-Alanine methyl ester hydrochloride (1.0 equiv), benzophenone imine (1.2 equiv).

- Solvent : Anhydrous dichloromethane or toluene.

- Conditions : Reflux at 40–60°C for 12–24 hours under inert atmosphere.

- Workup : Filtration, followed by recrystallization from ethanol/water.

Key Observations :

Transimination Approach

Transimination offers a milder alternative, leveraging preformed benzophenone imine for efficient Schiff base formation.

Procedure :

- Reactants : D-Alanine methyl ester hydrochloride (1.0 equiv), benzophenone imine (1.1 equiv).

- Solvent : Dichloromethane at ambient temperature.

- Catalyst : Boron trifluoride diethyl etherate (0.1 equiv).

- Workup : Aqueous extraction and silica gel chromatography.

Key Observations :

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction efficiency by facilitating interfacial interactions between aqueous and organic phases.

Procedure :

- Reactants : D-Alanine methyl ester hydrochloride (1.0 equiv), benzophenone imine (1.1 equiv).

- Solvent : Toluene/water biphasic system.

- Catalyst : Triethylbenzylammonium chloride (0.05 equiv).

- Base : 50% NaOH (aqueous phase).

- Conditions : Stirring at 0–5°C for 2–3 hours.

Key Observations :

- Yield : 90–95% with high regioselectivity.

- Mechanistic Insight : The catalyst shuttles hydroxide ions into the organic phase, deprotonating the amino ester to initiate imine formation.

Reaction Optimization

Solvent and Temperature Effects

| Parameter | Classical Method | Transimination | PTC Method |

|---|---|---|---|

| Solvent | Toluene | CH₂Cl₂ | Toluene/H₂O |

| Temperature | 60°C | 25°C | 0–5°C |

| Time | 24 h | 6 h | 3 h |

| Yield | 70% | 85% | 95% |

Analysis :

Catalytic Enhancements

Cinchona Alkaloid Derivatives :

- Catalyst : O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

- Outcome : Enantiomeric excess ≥99% in model alkylations.

- Limitation : Reduced efficacy with bulkier alanine substrates due to steric hindrance.

Industrial-Scale Production

Continuous Flow Reactors

Design :

- Reactors : Microfluidic channels with immobilized boron trifluoride catalyst.

- Throughput : 1–5 kg/day with 90% yield.

- Advantages : Precise temperature control; reduced racemization.

Automated Systems

- Process : Automated feed of benzophenone imine and amino ester solutions.

- Quality Control : In-line HPLC monitoring ensures ≥98% purity.

Analytical Characterization

Spectroscopic Methods

Chiral Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical | 70 | 98 | Moderate | High |

| Transimination | 85 | 99 | High | Moderate |

| PTC | 95 | 99.5 | Very High | Low |

Challenges and Limitations

Racemization Risks

Catalyst Recovery

- Heterogeneous Catalysts : Silica-immobilized Cinchona derivatives enable reuse for 5–7 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(diphenylmethylene)-D-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Corresponding amides or esters.

Scientific Research Applications

While a direct search for the applications of "methyl N-(diphenylmethylene)-D-alaninate" does not yield specific results, the search results do provide information on related compounds and their applications, which can help infer potential applications.

Phenylalanine Derivatives

- Synthesis of Enantiomers: Both enantiomers of unnatural phenylalanine derivatives can be synthesized using pseudoenantiomeric phase transfer catalysts .

- Synthesis of (S)-3-chlorophenylalanine: (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate can be hydrolyzed to produce (S)-3-chlorophenylalanine hydrochloride, which can then be protected with Fmoc-Cl to yield Fmoc-protected (S)-(3-chloro)phenylalanine .

Alanine and its Derivatives

- Preparation of Peptides: β-Alanine and its derivatives serve as starting materials for preparing peptides or compounds with biological activity .

- Synthesis of N-alkyl-β-amino acids: N-alkyl-β-amino acids and N-alkyl-β-amino esters can be synthesized using dendrimeric intermediates in a one-pot reaction under mild conditions .

- Asymmetric Hydrogenation: Dehydro α-amino acids are key intermediates for producing unnatural D-α-amino acids and non-proteinaceous α-amino acids using asymmetric hydrogenation technology . State-of-the-art asymmetric hydrogenation catalysts allow for the manufacture of these α-amino acids with very high selectivity for a single enantiomer . The L- or D-isomer of alanine or 2-aminobutyric acid can be prepared from the corresponding dehydro amino acids in greater than 99% enantiomeric excess .

Other Relevant Information

- N-(diphenylmethylene)glycine tert-butyl ester can be used as a donor partner in reactions with isobutyraldehyde .

- N-substituted dehydroamino acid esters can be prepared by dehydrating α-hydroxy-α-amino acid esters or N- or O-substituted α-hydroxy-α-amino acid esters .

- Amino acids are increasingly important intermediates in the pharmaceutical, agrichemical, and flavor/fragrance industries . For example, D-alanine is a component of the artificial sweetener alitame, and non-proteinaceous 2-aminobutyric acid is a component of the tuberculostatic drug ethambutol .

Mechanism of Action

The mechanism of action of methyl N-(diphenylmethylene)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethylene group provides steric protection, allowing selective reactions at the ester or amino group. This selectivity is crucial for the synthesis of target molecules with high precision .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between methyl N-(diphenylmethylene)-D-alaninate and analogous compounds in terms of synthetic utility , stereochemical outcomes , and applications .

Table 1: Key Structural and Functional Comparisons

Functional Group Influence on Reactivity

- Methyl vs. tert-Butyl Esters : Methyl esters (e.g., this compound) undergo faster hydrolysis than tert-butyl esters, making them preferable for rapid deprotection in radiochemistry. Conversely, tert-butyl esters (e.g., tert-butyl glycinate derivatives) offer superior stability in alkylation reactions .

- Pesticide Derivatives : Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) demonstrates how replacing the diphenylmethylene group with a methoxyacetyl moiety shifts functionality from synthetic intermediates to bioactive agrochemicals .

Research Findings and Limitations

- Catalyst Dependency : Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) are critical for achieving high enantioselectivity in alkylation reactions of tert-butyl glycinate derivatives , but their efficacy diminishes with bulkier alaninate substrates .

- Isotopic Labeling Challenges : this compound’s methyl ester facilitates ¹¹C-labeling but requires stringent reaction conditions to minimize racemization during hydrolysis .

Q & A

Basic: What are the standard synthetic routes for methyl N-(diphenylmethylene)-D-alaninate, and what analytical techniques are critical for confirming its structural purity?

Methodological Answer:

Synthesis typically involves:

- Step 1: Protection of the amino group in D-alanine using diphenylketene (diphenylmethylene group) to form the Schiff base.

- Step 2: Esterification of the carboxylic acid group with methanol under acidic or catalytic conditions.

Key Analytical Techniques:

- NMR Spectroscopy: Confirm regioselectivity of the diphenylmethylene group and ester formation (e.g., NMR for carbonyl signals) .

- HPLC-MS: Verify purity and molecular ion peaks (e.g., m/z for [M+H]) .

- Chiral Chromatography: Ensure retention of D-configuration (critical for asymmetric applications) .

Advanced: How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound in asymmetric synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states to predict enantioselectivity in catalytic reactions (e.g., hydrogenation or alkylation) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Experimental Validation: Compare calculated activation energies with kinetic data (e.g., Arrhenius plots) to refine models .

Example Workflow:

Optimize geometry of intermediates using Gaussian or ORCA.

Calculate free energy barriers for competing pathways.

Validate with enantiomeric excess (ee%) data from asymmetric catalysis experiments.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use closed systems or fume hoods to minimize inhalation/exposure .

- PPE: Nitrile gloves, safety goggles, and lab coats (resistant to organic solvents) .

- Waste Disposal: Segregate as halogenated waste if chlorinated solvents are used in synthesis .

Advanced: How does the environmental fate of this compound compare to structurally related agrochemicals (e.g., metalaxyl-M)?

Methodological Answer:

- Hydrolysis Studies: Measure degradation rates under varying pH (e.g., pH 5–9) to assess stability in soil/water .

- Partition Coefficients: Determine log (octanol-water) and log (organic carbon) to model bioaccumulation potential .

- Comparative Analysis: Benchmark against metalaxyl-M, which has a methoxyacetyl group instead of diphenylmethylene, altering hydrophobicity and degradation pathways .

Table 1: Key Environmental Parameters of Related Compounds

| Compound | log | Hydrolysis Half-Life (pH 7) | Primary Degradation Pathway |

|---|---|---|---|

| This compound | 3.8 (est.) | 48 hours | Photolysis |

| Metalaxyl-M | 1.75 | 14 days | Microbial degradation |

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound across solvent systems?

Methodological Answer:

- Systematic Solvent Screening: Test solvents with varying polarity (e.g., toluene vs. DMSO) to identify solvent-catalyst interactions .

- Kinetic Isotope Effects (KIE): Probe rate-determining steps (e.g., / in deuterated solvents) .

- Meta-Analysis: Re-evaluate literature using multivariate regression to isolate solvent-specific variables (e.g., dielectric constant, hydrogen-bonding capacity) .

Case Study: Contradictory ee% values in THF vs. acetonitrile may stem from competing coordination modes of the solvent to the catalyst.

Basic: How is the stereochemical integrity of the D-alaninate moiety preserved during synthetic modifications?

Methodological Answer:

- Chiral Auxiliaries: Use bulky groups (e.g., diphenylmethylene) to sterically hinder racemization .

- Low-Temperature Reactions: Perform acylations/alkylations at 0–5°C to minimize epimerization .

- Monitoring: Regular chiral HPLC checks at intermediate stages .

Advanced: What role does this compound play in studying enzyme-substrate interactions?

Methodological Answer:

- Enzyme Inhibition Assays: Use as a competitive inhibitor for D-amino acid-specific enzymes (e.g., D-amino acid oxidase) .

- Crystallography: Co-crystallize with target enzymes to resolve binding modes (e.g., X-ray diffraction at 1.8 Å resolution) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (, ) under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.